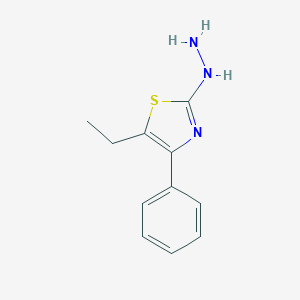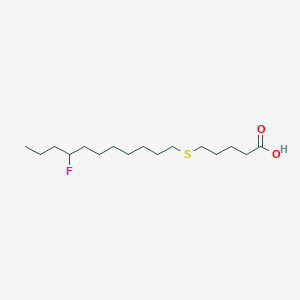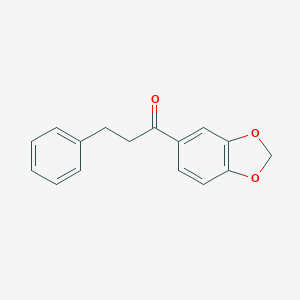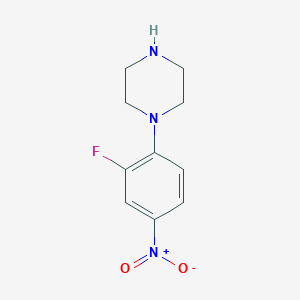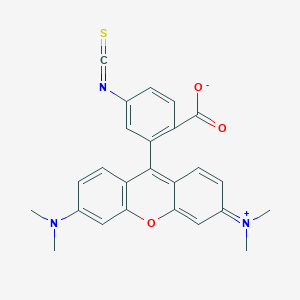
Aniline;2-methylaniline;terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline;2-methylaniline;terephthalaldehyde is a complex polymeric compound It is synthesized through the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine, followed by maleation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated involves several steps:
Polymerization: The initial step involves the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine. This reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the desired polymer.
Maleation: The resulting polymer is then subjected to maleation, where maleic anhydride is introduced
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale reactors are used to carry out the polymerization process, ensuring consistent quality and yield.
Continuous Maleation: The maleation step is performed continuously to maintain efficiency and productivity.
Chemical Reactions Analysis
Types of Reactions
Aniline;2-methylaniline;terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, altering its properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted variants with different functional groups.
Scientific Research Applications
Aniline;2-methylaniline;terephthalaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine: This compound is similar but lacks the maleated modification.
1,4-Benzenedicarboxaldehyde, polymer with benzenamine: Another related compound, differing in the absence of 2-methylbenzenamine.
Uniqueness
Aniline;2-methylaniline;terephthalaldehyde stands out due to its maleated modification, which enhances its chemical properties and broadens its range of applications.
This detailed article provides a comprehensive overview of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
129217-90-9 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
InChI Key |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Canonical SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



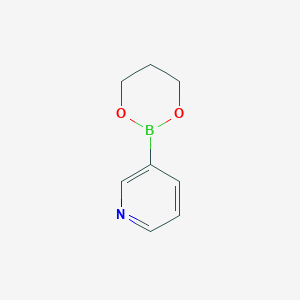
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
